molecular formula C11H16ClNO B15296015 1-(2-Phenyloxolan-2-yl)methanamine hydrochloride

1-(2-Phenyloxolan-2-yl)methanamine hydrochloride

Cat. No.: B15296015
M. Wt: 213.70 g/mol
InChI Key: XNPBQXODKOSCRP-UHFFFAOYSA-N
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Description

1-(2-Phenyloxolan-2-yl)methanamine hydrochloride is a secondary amine hydrochloride derivative characterized by a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the 2-position and a methanamine group. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.71 g/mol . The compound features a bicyclic structure combining an aromatic phenyl group and a saturated oxygen-containing heterocycle, which may influence its physicochemical properties, such as solubility and lipophilicity.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(2-phenyloxolan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H

InChI Key

XNPBQXODKOSCRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(CN)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Phenyloxolan-2-yl)methanamine hydrochloride typically involves several steps. One common method starts with the preparation of the phenyloxolan ring, followed by the introduction of the methanamine group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Phenyloxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Phenyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-phenyloxolan-2-yl)methanamine hydrochloride with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes Reference
This compound C₁₁H₁₆ClNO 213.71 2-Phenyl-substituted oxolane, methanamine HCl No explicit activity data available
1-(2-Phenoxyphenyl)methanamine hydrochloride C₁₃H₁₄ClNO 235.71 Phenoxyphenyl backbone, methanamine HCl Potential CNS activity (structural analogy)
(1-Benzofuran-2-yl)(phenyl)methanamine hydrochloride C₁₅H₁₄ClNO 259.73 Benzofuran core, phenyl group, methanamine HCl Unspecified toxicity; limited toxicology data
1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine hydrochloride C₂₃H₂₅ClFN₃O 414.92 Cyclopropane, fluorophenyl, quinoline substituents Serotonin 2C receptor agonist (antipsychotic potential)
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride C₅H₉ClF₃N 175.58 Trifluoromethyl-cyclopropane, methanamine HCl High lipophilicity (CF₃ group)

Structural and Functional Analysis

Aromatic vs. Heterocyclic Backbones: The target compound’s oxolane ring provides a saturated oxygen heterocycle, enhancing solubility compared to fully aromatic analogs like 1-(2-phenoxyphenyl)methanamine hydrochloride . However, the benzofuran derivative (C₁₅H₁₄ClNO) introduces a fused oxygen-containing heteroaromatic system, which may increase π-π stacking interactions in receptor binding .

Fluorine and methoxy substituents in cyclopropylmethylamine analogs (e.g., compound 39 in ) demonstrate serotonin receptor selectivity, suggesting that similar electronegative groups in the target compound could modulate receptor affinity .

Pharmacological Potential: While the target compound lacks explicit activity data, structurally related compounds (e.g., serotonin 2C agonists) highlight the importance of amine hydrochlorides in CNS drug development. The oxolane ring’s conformational flexibility may mimic cyclic amine scaffolds used in neurotransmitter analogs .

Safety and Handling: Limited toxicology data are available for this compound.

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